molecular formula C17H19N3O4 B2659393 Sorafenib impurity 10 CAS No. 2206827-14-5

Sorafenib impurity 10

Katalognummer: B2659393
CAS-Nummer: 2206827-14-5
Molekulargewicht: 329.356
InChI-Schlüssel: OTZYFALTTCYAFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sorafenib Impurity 10 is one of the impurities of Sorafenib, a polykinase inhibitor of Raf-1, B-Raf, and VEGFR-2, which is used as an anti-tumor drug .


Synthesis Analysis

Sorafenib is a multikinase target inhibitor with good tumor inhibitory activity. In research, a novel series of sorafenib analogues and derivatives were designed, synthesized, and evaluated as tumor inhibitors . The synthesis of sorafenib involves the preparation of 4-(4-aminophenoxy)-N-methylpicolinamide (sorafenib intermediate) using only a single base and does not require the use of an inert atmosphere .


Molecular Structure Analysis

Sorafenib is a small lipophilic molecule with low-solubility and high permeability . It targets cell surface tyrosine kinase receptors and downstream intracellular kinases that are implicated in tumor cell proliferation and tumor angiogenesis .


Chemical Reactions Analysis

Sorafenib inhibits tumor cell proliferation and angiogenesis via targeting numerous serine/threonine and tyrosine kinases (RAF1, BRAF, VEGFR 1, 2, 3, PDGFR, KIT, FLT3, FGFR1, and RET) in multiple oncogenic signaling pathways . It works by blocking the action of an abnormal protein that signals cancer cells to multiply .


Physical and Chemical Properties Analysis

Sorafenib is a small lipophilic molecule with low-solubility and high permeability . It is rapidly absorbed from the gastrointestinal tract and reaches the liver via the portal vein .

Wissenschaftliche Forschungsanwendungen

Mechanisms of Action and Resistance

Sorafenib's therapeutic efficacy in HCC and other cancers is attributed to its ability to inhibit multiple kinases involved in tumor cell proliferation and angiogenesis. It targets the RAF/MEK/ERK pathway, VEGFR, PDGFR, FLT3, and c-Kit, disrupting cancer cell growth and angiogenesis (Liu et al., 2006). Despite its benefits, resistance to Sorafenib often develops, involving mechanisms like epigenetic changes, alterations in drug transport, evasion of drug-induced apoptosis, and changes in the tumor microenvironment (Tang et al., 2020).

Predictive and Prognostic Biomarkers

Research into Sorafenib's effects over the past decade has aimed to identify biomarkers that could predict treatment response or offer prognostic insights. Clinical parameters such as adverse events, the extent of vascular invasion, and specific genetic polymorphisms have been explored for their association with treatment outcomes. However, there is no consensus on reliable predictive or prognostic markers for Sorafenib's efficacy in HCC (Marisi et al., 2018).

Overcoming Resistance

Strategies to overcome resistance to Sorafenib involve the use of combination therapies and novel drug delivery systems. For instance, combining Sorafenib with statins or inhibitors of specific signaling pathways has shown promise in preclinical models by targeting the tumor microenvironment and enhancing drug delivery to cancer cells. These approaches aim to improve Sorafenib's antitumor activity and reduce its side effects by limiting its systemic distribution and focusing its action on the tumor site (Zhou et al., 2016).

Advanced Drug Delivery Systems

Innovative drug delivery systems such as Sorafenib-loaded magnetic solid lipid nanoparticles have been developed to improve the targeted delivery of Sorafenib to tumors. These systems leverage magnetic fields to enhance drug accumulation at the tumor site, potentially increasing therapeutic efficacy while minimizing adverse effects on healthy tissues (Grillone et al., 2015).

Wirkmechanismus

Sorafenib inhibits tumor cell proliferation and angiogenesis via targeting numerous serine/threonine and tyrosine kinases (RAF1, BRAF, VEGFR 1, 2, 3, PDGFR, KIT, FLT3, FGFR1, and RET) in multiple oncogenic signaling pathways .

Safety and Hazards

Sorafenib is associated with several adverse effects, including hand-foot skin reaction (HFSR), diarrhea, hypertension, rash, fatigue, abdominal pain, and nausea . Serious adverse effects such as liver failure and myocardial infarction are rare but may arise in some cases . Safety data sheets are provided when a hazard is identified in accordance with UNECE/GHS as enacted in the EU .

Zukünftige Richtungen

There is an urgent need for strategies to overcome both primary and acquired resistance to Sorafenib. Several mechanisms supporting resistance to sorafenib in HCC patients have been reported, including activation of oncogenic pathways . Future research should focus on understanding these mechanisms and developing strategies to overcome resistance .

Eigenschaften

IUPAC Name

propan-2-yl N-[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-11(2)23-17(22)20-12-4-6-13(7-5-12)24-14-8-9-19-15(10-14)16(21)18-3/h4-11H,1-3H3,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZYFALTTCYAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NC1=CC=C(C=C1)OC2=CC(=NC=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.